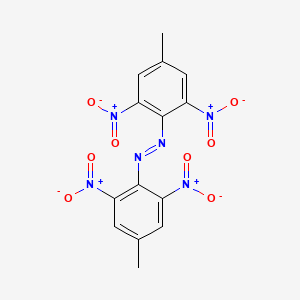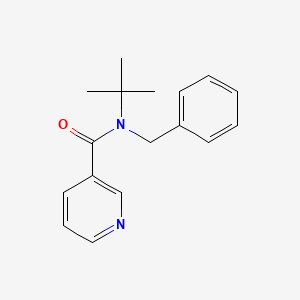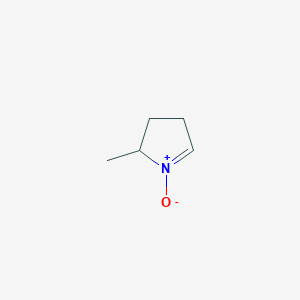
5-Methyl-1-pyrroline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-pyrroline 1-oxide is a nitrone spin trap compound widely used in the study of free radicals. It is known for its ability to stabilize free radicals, making it an essential tool in electron paramagnetic resonance (EPR) spectroscopy. This compound is particularly valuable in biological and chemical research due to its ability to form stable adducts with short-lived radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methyl-1-pyrroline 1-oxide can be synthesized through various methods. One common approach involves the reaction of 5-methyl-1-pyrroline with an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction typically occurs under mild conditions, with the nitrone being formed as the primary product.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized to ensure high yields and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different nitrone derivatives.
Reduction: The compound can be reduced to its corresponding hydroxylamine.
Cycloaddition: It participates in 1,3-dipolar cycloaddition reactions to form pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Cycloaddition: Various dipolarophiles such as alkenes and alkynes.
Major Products Formed:
Oxidation: Various nitrone derivatives.
Reduction: Hydroxylamine derivatives.
Cycloaddition: Pyrrolidine derivatives.
Applications De Recherche Scientifique
5-Methyl-1-pyrroline 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a spin trap in EPR spectroscopy to detect and study free radicals.
Biology: Helps in understanding oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential neuroprotective properties and its role in reducing oxidative damage.
Industry: Utilized in the development of new materials and in the study of polymerization processes.
Mécanisme D'action
The primary mechanism by which 5-Methyl-1-pyrroline 1-oxide exerts its effects is through spin trapping. It reacts with free radicals to form stable nitrone-radical adducts, which can be detected and analyzed using EPR spectroscopy. This process helps in identifying and characterizing short-lived radicals in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
5,5-Dimethyl-1-pyrroline N-oxide (DMPO): Another widely used nitrone spin trap with similar applications.
5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO): Known for its higher stability of spin adducts compared to DMPO.
5-(Ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide (EMPO): Exhibits higher hydrophilicity and stability of superoxide adducts.
Uniqueness: 5-Methyl-1-pyrroline 1-oxide is unique due to its specific reactivity and stability in forming nitrone-radical adducts. Its ability to trap a wide range of radicals and its versatility in various chemical reactions make it a valuable tool in both research and industrial applications.
Propriétés
Numéro CAS |
146679-52-9 |
|---|---|
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
2-methyl-1-oxido-3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C5H9NO/c1-5-3-2-4-6(5)7/h4-5H,2-3H2,1H3 |
Clé InChI |
CCASPWMLIWTWPX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC=[N+]1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


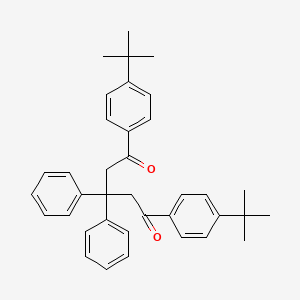
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
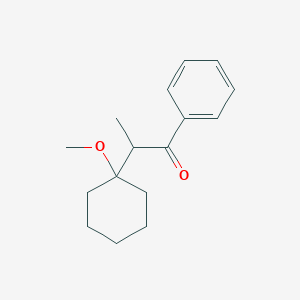
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)

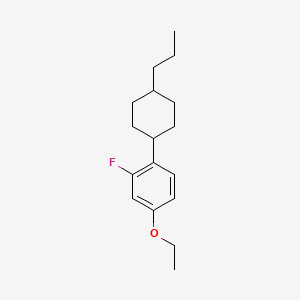


![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)
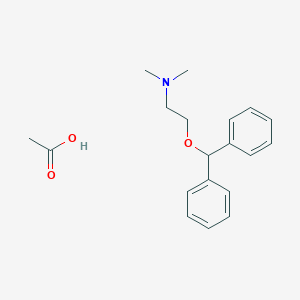
![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
